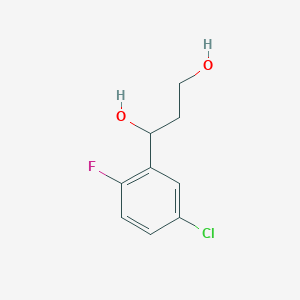
(S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a chiral center, a chlorine atom, and a fluorine atom on the phenyl ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-2-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas and a metal catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: 5-Chloro-2-fluorobenzoic acid.
Reduction: 1-(5-Chloro-2-fluorophenyl)propane.
Substitution: 5-Amino-2-fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, or neurotransmission, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-fluorophenylboronic acid: Shares the same phenyl ring substitution pattern but differs in functional groups.
5-Chloro-2-fluorophenylmethanol: Similar structure but lacks the chiral center and additional hydroxyl group.
Uniqueness
(S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol is unique due to its chiral center, which imparts specific stereochemical properties that are crucial for its biological activity and synthetic utility.
Propiedades
Fórmula molecular |
C9H10ClFO2 |
|---|---|
Peso molecular |
204.62 g/mol |
Nombre IUPAC |
1-(5-chloro-2-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10ClFO2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 |
Clave InChI |
DSAZPXSTPKTBGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(CCO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


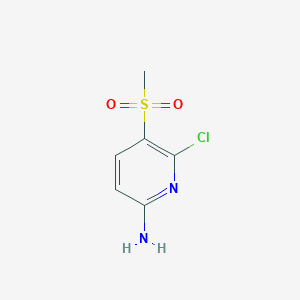

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)
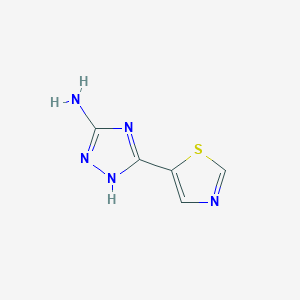
![2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)
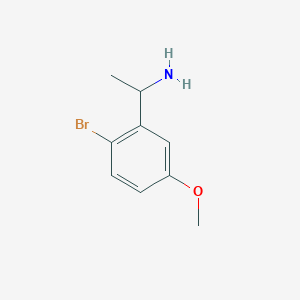
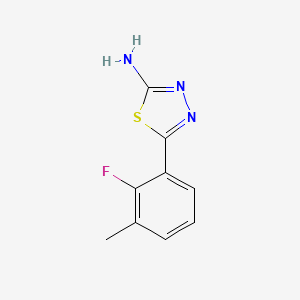
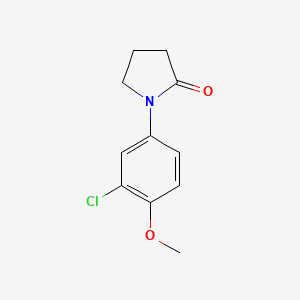
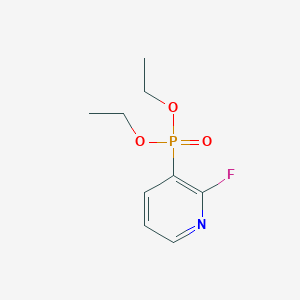
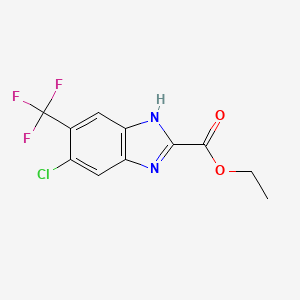
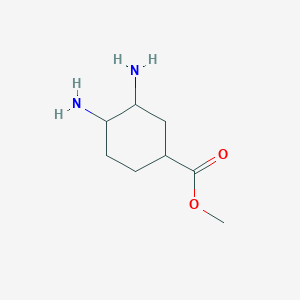
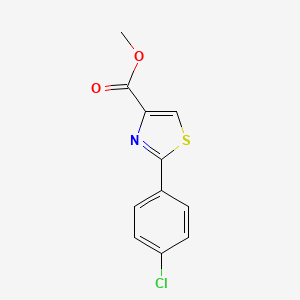

![Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate](/img/structure/B13685197.png)
